Cas no 1228880-64-5 (trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride)
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride
- 2-[4-(aminomethyl)cyclohexyl]acetic acid,hydrochloride
- 2-(trans-4-(Aminomethyl)cyclohexyl)acetic acid hydrochloride
- 1228880-64-5
- 1255098-83-9
- AKOS028113435
- AKOS022172953
- 2-[4-(aminomethyl)cyclohexyl]acetic acid;hydrochloride
- CS-0040405
- Z1741970026
- Cyclohexaneacetic acid, 4-(aminomethyl)-, hydrochloride (1:1), trans-
- trans-(4-aminomethylcyclohexyl)acetic acid hydrochloride
- [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1)
- starbld0019665
- AS-35738
- trans-4-Aminomethylcyclohexylacetic acid hydrochloride
- [(1R,4R)-4-(AMINOMETHYL)CYCLOHEXYL]ACETIC ACID HYDROCHLORIDE
- SCHEMBL9991894
- DTXSID10679281
- CS-0159688
- SCHEMBL1934473
- 2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetic acid hydrochloride
- trans-4-Aminomethylcyclohexylacetic Acid HCl
- TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL
- EN300-7361421
- MFCD17926317
- A920452
- trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride
-
- MDL: MFCD17926317
- Inchi: 1S/C9H17NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H
- InChI Key: GCQRPHRBRJAQAE-UHFFFAOYSA-N
- SMILES: Cl.OC(CC1CCC(CN)CC1)=O
Computed Properties
- Exact Mass: 207.1026065g/mol
- Monoisotopic Mass: 207.1026065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Color/Form: White to Yellow Solid
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043795-250mg |
trans-4-Aminomethylcyclohexylacetic acid hydrochloride |
1228880-64-5 | 97% | 250mg |
£150.00 | 2022-03-01 | |
| Fluorochem | 043795-1g |
trans-4-Aminomethylcyclohexylacetic acid hydrochloride |
1228880-64-5 | 97% | 1g |
£375.00 | 2022-03-01 | |
| Fluorochem | 043795-5g |
trans-4-Aminomethylcyclohexylacetic acid hydrochloride |
1228880-64-5 | 97% | 5g |
£1125.00 | 2022-03-01 | |
| Chemenu | CM201494-100mg |
2-(4-(aminomethyl)cyclohexyl)acetic acid hydrochloride |
1228880-64-5 | 95% | 100mg |
$151 | 2023-03-07 | |
| Chemenu | CM201494-250mg |
2-(4-(aminomethyl)cyclohexyl)acetic acid hydrochloride |
1228880-64-5 | 95% | 250mg |
$252 | 2023-03-07 | |
| Chemenu | CM201494-1g |
2-(4-(aminomethyl)cyclohexyl)acetic acid hydrochloride |
1228880-64-5 | 95% | 1g |
$554 | 2023-03-07 | |
| Chemenu | CM201494-5g |
2-(4-(aminomethyl)cyclohexyl)acetic acid hydrochloride |
1228880-64-5 | 95% | 5g |
$528 | 2021-06-15 | |
| TRC | T705285-10mg |
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride |
1228880-64-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705285-50mg |
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride |
1228880-64-5 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T705285-100mg |
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride |
1228880-64-5 | 100mg |
$ 185.00 | 2022-06-02 |
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride Suppliers
trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride
Introduction to trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride (CAS No. 1228880-64-5)
Trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride (CAS No. 1228880-64-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TACH-HCl, is a chiral amino acid derivative that has garnered attention due to its potential in the development of novel therapeutic agents.
The chemical structure of trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride features a cyclohexane ring with an aminomethyl group and an acetic acid moiety, making it a valuable building block for the synthesis of complex molecules. The presence of the chiral center at the cyclohexane ring imparts unique stereochemical properties, which are crucial for its biological activities.
In recent years, there has been a growing interest in the use of chiral amino acids and their derivatives in drug discovery and development. TACH-HCl has been explored for its potential as a lead compound in the design of drugs targeting various diseases, including neurological disorders and cancer. The compound's ability to modulate specific biological pathways and receptors makes it an attractive candidate for further investigation.
One of the key areas of research involving trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride is its role in the modulation of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are involved in numerous physiological processes. Studies have shown that TACH-HCl can interact with specific GPCRs, potentially leading to the development of new therapeutic strategies for conditions such as chronic pain and neurodegenerative diseases.
Beyond its potential as a therapeutic agent, TACH-HCl has also been utilized as a synthetic intermediate in the preparation of other bioactive compounds. Its reactivity and functional group diversity make it a valuable starting material for the synthesis of peptides, peptidomimetics, and small molecules with diverse biological activities. This versatility has led to its widespread use in both academic and industrial research settings.
In terms of chemical synthesis, trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride can be prepared through various routes, including catalytic hydrogenation and asymmetric synthesis methods. These synthetic strategies have been optimized to achieve high yields and enantiomeric purity, which are essential for pharmaceutical applications. The ability to produce this compound on a large scale with consistent quality is crucial for its commercial viability.
The safety profile of TACH-HCl is another important consideration in its development as a pharmaceutical candidate. Preclinical studies have shown that it exhibits low toxicity and good pharmacokinetic properties, making it suitable for further evaluation in clinical trials. Ongoing research aims to elucidate its mechanism of action and identify potential side effects, which will be critical for its successful translation into clinical use.
In conclusion, trans-(4-Aminomethylcyclohexyl)acetic Acid Hydrochloride (CAS No. 1228880-64-5) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and synthetic accessibility make it an attractive target for further investigation. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, potentially leading to the development of innovative treatments for various diseases.
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